Veledimex (also known as INXN-1001) is a small molecule activator ligand crucial to the RheoSwitch Therapeutic System® (RTS®). [, , , , , , , , , , , , , , , , , , , ] This system allows controlled gene expression for therapeutic purposes, particularly in cancer treatment. [, , , , , , , , , , , , , , , , , , , ] Veledimex is administered orally, demonstrating good bioavailability and the ability to cross the blood-brain barrier. [, , , ]
Veledimex activates the RTS® gene switch, enabling controlled gene expression. [, , , , , , , , , , , , , , , , , , , ] This system comprises two components:
Veledimex's primary application in scientific research is as a key component of the RTS® for controlled gene expression in cancer therapy. [, , , , , , , , , , , , , , , , , , , ] This technology has been investigated in preclinical and clinical trials for various cancers, including:
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: